molecular formula C14H11NO5 B1303284 Methyl 2-(4-nitrophenoxy)benzoate CAS No. 212189-50-9

Methyl 2-(4-nitrophenoxy)benzoate

Cat. No. B1303284
M. Wt: 273.24 g/mol
InChI Key: PVVIPSBIFWHOIX-UHFFFAOYSA-N
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Description

Methyl 2-(4-nitrophenoxy)benzoate is a chemical compound that is part of a broader class of organic molecules that contain a benzoate ester functional group and a nitroaromatic moiety. These compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, where a halogenated benzoate reacts with a phenol derivative. For instance, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was synthesized from methyl 4-bromobenzoate and iso-vanilline through a condensation reaction . Similarly, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate was achieved by acyl chlorination, condensation, and cyclization of 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate . These methods could potentially be adapted for the synthesis of methyl 2-(4-nitrophenoxy)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(4-nitrophenoxy)benzoate has been determined using X-ray diffraction. For example, the structure of (4'-carbomethoxy-2'-nitrophenoxy)benzene, which shares a similar nitrophenoxy benzoate structure, was analyzed and found to have a twist-nitro-distal conformation . This suggests that methyl 2-(4-nitrophenoxy)benzoate may also exhibit interesting conformational characteristics due to the presence of the nitro group and its interaction with the ester group.

Chemical Reactions Analysis

Compounds with nitro groups, such as 4-nitrophenol derivatives, can undergo various chemical reactions, including nitration with nitrogen dioxide to form dinitrophenol or dienone products . These reactions are influenced by the presence of other substituents on the phenol ring and the reaction conditions. The reactivity of the nitro group in methyl 2-(4-nitrophenoxy)benzoate could be explored in similar nitration reactions or in reductive processes to yield amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaromatic compounds are often characterized by spectroscopic methods such as FT-IR, UV–Vis, and NMR, as well as by computational methods to predict properties like nonlinear optical behavior . The presence of the nitro group can significantly affect the electronic properties of the molecule, as seen in the keto-enol tautomerism of nitrophenol derivatives . The properties of methyl 2-(4-nitrophenoxy)benzoate could be similarly analyzed to understand its potential applications.

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(4-nitrophenoxy)benzoate serves as a critical intermediate in the synthesis of various compounds. For instance, it has been involved in the preparation of cardiotonic drugs Sulmazole and Isomazole, highlighting its significance in pharmaceutical manufacturing processes. The development of alternative synthesis approaches for related benzoic acid derivatives demonstrates the versatility and utility of this compound in creating medically relevant agents (Lomov, 2019).

Photocatalytic Degradation Studies

Research into the photocatalytic degradation of related compounds, such as methyl parathion, reveals the potential environmental applications of methyl 2-(4-nitrophenoxy)benzoate. Understanding the reaction pathways and intermediate products of similar compounds can inform the development of efficient methods for detoxifying environmental pollutants. The identification of primary and secondary degradation products in these processes is crucial for assessing the effectiveness and safety of photocatalytic treatments (Moctezuma et al., 2007).

Chemotaxis and Biodegradation

Investigations into the biodegradation of structurally related compounds, such as 3-methyl-4-nitrophenol, offer insights into the microbial remediation of nitrophenol pollutants. The identification of bacterial strains capable of utilizing these compounds as carbon sources opens avenues for biotechnological applications in environmental cleanup. The elucidation of degradation pathways and the discovery of key enzymes involved in these processes further our understanding of how microorganisms can be harnessed to mitigate pollution (Bhushan et al., 2000).

Catalytic and Antimicrobial Activities

The in-situ synthesis of metal nanoparticles within metal-organic frameworks, using compounds with similar functional groups, demonstrates the potential for creating materials with catalytic and antimicrobial properties. Such composites show promise in applications ranging from the catalytic conversion of pollutants to the inactivation of bacteria in water. This research highlights the multifunctional capabilities of materials derived from or related to methyl 2-(4-nitrophenoxy)benzoate, underscoring their significance in both environmental and biomedical fields (Qi et al., 2019).

Safety And Hazards

“Methyl 2-(4-nitrophenoxy)benzoate” is classified as a warning substance with hazard statements H302, H312, H332 indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 2-(4-nitrophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-19-14(16)12-4-2-3-5-13(12)20-11-8-6-10(7-9-11)15(17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVIPSBIFWHOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377166
Record name methyl 2-(4-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-nitrophenoxy)benzoate

CAS RN

212189-50-9
Record name Benzoic acid, 2-(4-nitrophenoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212189-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(4-nitrophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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